molecular formula C16H14N2O2S B5797589 (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone

Cat. No. B5797589
M. Wt: 298.4 g/mol
InChI Key: OIZBQYWDYBMWGF-UHFFFAOYSA-N
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Description

The compound (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone, also known as ADPM, is a synthetic organic compound that has been the subject of scientific research due to its potential applications in various fields. ADPM is a heterocyclic compound that contains a thienopyridine ring system and a phenyl group, which are linked by an amide bond.

Scientific Research Applications

Spectroscopic Properties and Theoretical Study

A study investigated the spectroscopic properties of compounds including (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone. It focused on electronic absorption, excitation, and fluorescence properties in various solvents. The study used quantum chemistry calculations to interpret these properties, revealing significant insights into the electronic states and molecular orbital energies of these compounds Al-Ansari, 2016.

Anti-Tumor Potential

Another research discovered that a related compound, (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone, exhibited selective cytotoxicity against a tumorigenic cell line. This finding suggests potential anti-tumor applications for compounds within this chemical class Hayakawa et al., 2004.

Synthesis of Derivatives for Biological Screening

Research has been conducted on the synthesis of new derivatives of (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone. These derivatives were evaluated for their potential biological activities, such as antimicrobial and antifungal properties El-Essawy et al., 2010.

Organotin(IV) Complexes for Antimicrobial Activities

A study explored the synthesis of organotin(IV) complexes using derivatives of (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone. These complexes showed promising antibacterial activities and potential as drug candidates Singh et al., 2016.

Synthesis of Pyrazole Derivatives and their Antimicrobial Activity

Another study focused on the synthesis of pyrazole derivatives using a base of (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone. The antimicrobial activity of these compounds was also evaluated, showing their potential in medical applications Lynda, 2021.

Synthesis for Nonlinear Optical Properties

A study synthesized thienyl-substituted pyridinium salts, including derivatives of (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone, to explore their second-order nonlinear optical properties. This research contributes to the understanding of the optical characteristics of such compounds Li et al., 2012.

properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-8-7-9(2)18-16-12(8)13(17)15(21-16)14(20)10-3-5-11(19)6-4-10/h3-7,19H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZBQYWDYBMWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-hydroxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone
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(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone
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(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone
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(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone
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(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone
Reactant of Route 6
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(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone

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